molecular formula C22H17FN2O3S B3664703 (5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B3664703
M. Wt: 408.4 g/mol
InChI Key: MYTBBXILFIVQNP-XDHOZWIPSA-N
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Description

“(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, 4-methylthiophenol, and furan-2-carbaldehyde. The key steps may involve:

    Formation of the imidazolidine ring: This can be achieved through the reaction of 4-fluorobenzylamine with a suitable carbonyl compound.

    Introduction of the furan-2-yl group: This step involves the reaction of the intermediate with furan-2-carbaldehyde under appropriate conditions.

    Formation of the final product: The final step involves the reaction of the intermediate with 4-methylthiophenol to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidine-2,4-diones with different substituents. Examples include:

  • (5E)-3-(4-chlorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

Uniqueness

The uniqueness of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorobenzyl and methylphenylsulfanyl groups may enhance its interactions with biological targets or its stability under certain conditions.

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-14-2-9-18(10-3-14)29-20-11-8-17(28-20)12-19-21(26)25(22(27)24-19)13-15-4-6-16(23)7-5-15/h2-12H,13H2,1H3,(H,24,27)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTBBXILFIVQNP-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 2
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 5
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione

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